[(4R)-2-tert-Butyl-5-oxo-1,3-dioxolan-4-yl]acetic acid
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Overview
Description
[(4R)-2-tert-Butyl-5-oxo-1,3-dioxolan-4-yl]acetic acid is an organic compound characterized by its unique structure, which includes a tert-butyl group and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4R)-2-tert-Butyl-5-oxo-1,3-dioxolan-4-yl]acetic acid typically involves the formation of the dioxolane ring followed by the introduction of the tert-butyl group. One common method involves the reaction of a suitable diol with an acylating agent under acidic conditions to form the dioxolane ring. The tert-butyl group can then be introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors have been employed to facilitate the synthesis of tert-butyl esters, offering advantages in terms of reaction control and scalability .
Chemical Reactions Analysis
Types of Reactions
[(4R)-2-tert-Butyl-5-oxo-1,3-dioxolan-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted dioxolane derivatives.
Scientific Research Applications
[(4R)-2-tert-Butyl-5-oxo-1,3-dioxolan-4-yl]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [(4R)-2-tert-Butyl-5-oxo-1,3-dioxolan-4-yl]acetic acid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or interacting with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
[(4R)-2-tert-Butyl-5-oxo-1,3-dioxolan-4-yl]acetic acid: Unique due to its specific tert-butyl and dioxolane structure.
[(4R)-2-tert-Butyl-5-oxo-1,3-dioxolan-4-yl]propionic acid: Similar structure but with a propionic acid group instead of acetic acid.
[(4R)-2-tert-Butyl-5-oxo-1,3-dioxolan-4-yl]butyric acid: Contains a butyric acid group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
848418-04-2 |
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Molecular Formula |
C9H14O5 |
Molecular Weight |
202.20 g/mol |
IUPAC Name |
2-[(4R)-2-tert-butyl-5-oxo-1,3-dioxolan-4-yl]acetic acid |
InChI |
InChI=1S/C9H14O5/c1-9(2,3)8-13-5(4-6(10)11)7(12)14-8/h5,8H,4H2,1-3H3,(H,10,11)/t5-,8?/m1/s1 |
InChI Key |
IWECKVLILSXTOH-RUQIKYNFSA-N |
Isomeric SMILES |
CC(C)(C)C1O[C@@H](C(=O)O1)CC(=O)O |
Canonical SMILES |
CC(C)(C)C1OC(C(=O)O1)CC(=O)O |
Origin of Product |
United States |
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